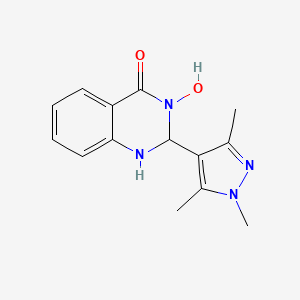

3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

3-hydroxy-2-(1,3,5-trimethylpyrazol-4-yl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-8-12(9(2)17(3)16-8)13-15-11-7-5-4-6-10(11)14(19)18(13)20/h4-7,13,15,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSNLKUSSKHXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2NC3=CC=CC=C3C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 1,3,5-trimethyl-4-formylpyrazole under acidic conditions to form the intermediate. This intermediate is then cyclized in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

Antidiabetic Activity

Recent studies have demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one, including the target compound, exhibit potent α-glucosidase inhibitory activity. This mechanism is crucial for managing postprandial blood glucose levels in diabetic patients. Research indicates that such compounds can significantly lower blood glucose levels by delaying carbohydrate absorption in the intestines .

Case Study: Synthesis and Activity Evaluation

A study published in ACS Omega highlighted the synthesis of various 2,3-dihydroquinazolin-4(1H)-one derivatives and their evaluation for antidiabetic properties. Among these derivatives, the compound showed promising results with IC50 values comparable to established antidiabetic drugs .

Antioxidant Properties

The antioxidant potential of 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one has been explored in various studies. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Research Findings

In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table: Antimicrobial Efficacy

| Pathogen | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 12 mm |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cancer Research

The potential anticancer properties of this compound are under investigation. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines.

Case Study: Tumor Cell Line Testing

In a study involving multiple tumor cell lines (e.g., MCF7 for breast cancer), the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole and quinazolinone rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacological and Physicochemical Properties

- Trimethylpyrazole Substituent : The bulky, lipophilic pyrazole group in the target compound may enhance membrane permeability and target binding affinity compared to simpler aryl substituents (e.g., 2-phenyl). Pyrazole rings are also associated with metabolic stability .

- Discontinued Status : The target compound’s discontinuation in commercial catalogs may reflect challenges in synthesis scalability or insufficient efficacy in preliminary assays.

Key Research Findings

- Anti-TB Activity: Bis-dihydroquinazolinones synthesized via Glaser coupling showed moderate activity against Mycobacterium tuberculosis (MIC: 8–32 µg/mL) . The trimethylpyrazole group in the target compound may enhance anti-TB potency due to improved lipophilicity.

- Enzyme Inhibition : N1-substituted derivatives exhibit acetylcholinesterase (AChE) inhibition (IC~50~: 1.2–3.8 µM), highlighting the scaffold’s versatility .

Biological Activity

3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects. A synthesis of relevant research findings and case studies will provide a comprehensive view of the compound's biological activity.

- Molecular Formula : C14H16N4O2

- Molecular Weight : 272.30 g/mol

- CAS Number : 512809-24-4

Antitumor Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one, including the target compound, exhibit significant antitumor properties. A study evaluated several derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that certain pyrazole derivatives displayed notable cytotoxicity. The combination of these compounds with standard chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy against cancer cells .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Yes |

| Compound B | MDA-MB-231 | 7.2 | Yes |

| 3-Hydroxy-2-(1,3,5-trimethyl...) | MCF-7 | 6.5 | Pending |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound under discussion has shown promise in inhibiting key inflammatory pathways. Studies have demonstrated that similar compounds can downregulate pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are critical in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. In vitro studies have indicated that certain derivatives possess significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Case Studies and Research Findings

- Anticancer Efficacy : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of several 2,3-dihydroquinazolin-4(1H)-one derivatives, including the target compound. The derivatives were tested for their ability to inhibit TRPM2 channels, with some showing IC50 values as low as 3.7 μM, indicating strong potential as anticancer agents .

- Inflammation Models : Another study investigated the effects of pyrazole derivatives on inflammation in animal models. Results indicated a significant reduction in edema and inflammatory markers when treated with these compounds compared to controls .

- Antimicrobial Testing : Research conducted on various pyrazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The target compound was included in a broader screening process that confirmed its antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer : Multi-step synthesis involving hydrazine derivatives and cyclocondensation reactions is recommended. For example, pyrazole-substituted quinazolinones can be synthesized via cyclization of hydrazinoquinazolinones with ketones or via nucleophilic substitution under reflux conditions. Key steps include purification using column chromatography and characterization via -NMR and LC-MS. Reaction conditions such as solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) significantly impact yield .

- Data Reference : provides a table of reaction yields under varying catalysts (e.g., Cu@Py-Oxa@SPION) and solvents, showing optimized yields of up to 92% in DMF at 100°C.

Q. How is the crystal structure of this compound validated in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL (e.g., SHELX-2018) with iterative least-squares cycles ensures accurate bond lengths and angles. Validation tools like PLATON or CCDC Mercury assess structural integrity .

- Example : highlights SHELXL’s robustness in handling high-resolution data, with R-factor convergence below 0.05 for well-refined structures.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC-MS : Identify byproducts via retention time and mass fragmentation patterns.

- --HSQC NMR : Resolve structural ambiguities in complex mixtures.

- Theoretical DFT calculations : Predict plausible reaction pathways (e.g., why hydrazinoquinazolinones form triazoloquinazolinones instead of pyrazole derivatives under specific conditions) .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase inhibition). Measure IC values via dose-response curves .

- Cellular Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7). Pair with ROS detection kits to probe mechanistic pathways.

- Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., EGFR tyrosine kinase).

Q. How can reaction yields be optimized while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, solvent polarity, temperature).

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., achieved 85% yield in 30 minutes under microwave irradiation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure molecular dynamics simulations use updated parameters (e.g., AMBER vs. CHARMM).

- Validate Binding Poses : Compare docking results with SCXRD-derived protein-ligand structures.

- Proteomics Profiling : Use LC-MS/MS to confirm target engagement in cellular lysates.

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.